molecular formula C7H10N2S B8536841 2-(6-Amino-2-pyridyl)ethanethiol

2-(6-Amino-2-pyridyl)ethanethiol

Cat. No. B8536841
M. Wt: 154.24 g/mol
InChI Key: XWUUZMVTFPSYII-UHFFFAOYSA-N
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Patent
US06174877B1

Procedure details

6-(2-Acetylthioethyl)-2-pyridylamine (0.56 g) was dissolved in methanol (10 ml). To the solution was added, at 0° C., sodium methylate (a 4.9N methanol solution, 0.58 ml), and the mixture was stirred for 30 minutes. To the reaction mixture was added iN hydrochloric acid (2.85 ml), followed by concentration under reduced pressure. To the concentrate was added ethyl acetate (10 ml), which was subjected to extraction. The extract solution was dried over anhydrous magnesium sulfate, followed by concentration to leave the title compound as an oily product (0.43 g).
Name
6-(2-Acetylthioethyl)-2-pyridylamine
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.85 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([S:4][CH2:5][CH2:6][C:7]1[N:12]=[C:11]([NH2:13])[CH:10]=[CH:9][CH:8]=1)(=O)C.C[O-].[Na+]>CO.Cl>[NH2:13][C:11]1[N:12]=[C:7]([CH2:6][CH2:5][SH:4])[CH:8]=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
6-(2-Acetylthioethyl)-2-pyridylamine
Quantity
0.56 g
Type
reactant
Smiles
C(C)(=O)SCCC1=CC=CC(=N1)N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.85 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added, at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrate was added ethyl acetate (10 ml), which
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC(=N1)CCS
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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